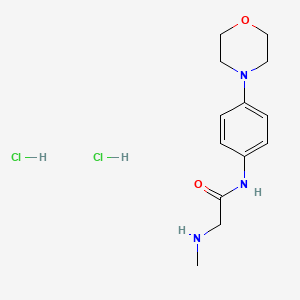

2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride

Description

2-(Methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride is a synthetic acetamide derivative characterized by a methylamino group (-NHCH₃) and a 4-morpholinylphenyl substituent on the acetamide backbone. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmacological studies . The morpholine moiety (a six-membered ring containing oxygen and nitrogen) likely improves pharmacokinetic properties, such as membrane permeability and target engagement, while the methylamino group may modulate basicity and metabolic stability .

Properties

IUPAC Name |

2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.2ClH/c1-14-10-13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHPYMHVBLIHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)N2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The compound's structure features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the methylamino group enhances its solubility and biological activity.

The mechanism of action involves interaction with specific receptors and enzymes within biological pathways. Although detailed molecular targets for this compound are still under investigation, it is hypothesized that it may modulate signaling pathways related to pain perception and neuroprotection due to its structural similarities to known receptor ligands.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antinociceptive Effects : Similar compounds have shown effectiveness in reducing pain responses in animal models.

- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.

Antinociceptive Activity

A study evaluated the antinociceptive effects of morpholine derivatives, including this compound. The results indicated significant pain relief in formalin-induced nociception tests, suggesting that the compound may act as a selective sigma receptor ligand, which is known to modulate pain pathways .

Antitumor Activity

In vitro studies on related compounds showed promising results against various cancer cell lines. For instance, a derivative with structural similarities exhibited an IC50 value less than that of standard chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .

Antimicrobial Activity

Research into the antimicrobial properties revealed that certain derivatives of morpholine compounds exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 mg/mL to 100 mg/mL against various pathogens .

Data Tables

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antinociceptive | Formalin test | Significant reduction in pain response |

| Antitumor | Cell viability assays | IC50 < standard drugs (e.g., doxorubicin) |

| Antimicrobial | MIC determination | MIC values ranging from 3.125 to 100 mg/mL |

Comparison with Similar Compounds

Molecular Formula :

- Base compound (free base): C₁₄H₂₀N₃O₂

- Dihydrochloride salt: C₁₄H₂₀N₃O₂·2HCl

Molecular Weight : - Free base: ~278.34 g/mol

- Dihydrochloride: ~351.27 g/mol (calculated)

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Structural Differences and Implications

Morpholine vs. Benzothiazole Substituents (Target vs. ): The morpholine group in the target compound is a polar, non-aromatic heterocycle that enhances solubility and hydrogen-bonding capacity. In contrast, benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) feature an aromatic heterocycle with a strong electron-withdrawing trifluoromethyl group, which may improve target affinity (e.g., kinase inhibition) but reduce solubility .

Chlorine Substituents ( vs. However, the target compound’s methylamino group offers basicity, which could facilitate protonation and ionic interactions in biological systems .

Dihydrochloride Salt vs. Free Bases (Target vs. Others): The dihydrochloride form of the target compound likely improves bioavailability compared to neutral analogs like 2-(methylamino)-N-(4-methylphenyl)acetamide (). Salt formation is a common strategy to optimize drug-like properties .

Sulfur-Containing Analogs (): Thieno-pyrimidinyl derivatives (e.g., ) incorporate sulfur atoms and fused heterocycles, which may confer distinct electronic properties and metabolic pathways compared to the morpholine-containing target compound .

Q & A

Q. What are the recommended synthetic routes for 2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride, and how can purity be optimized?

The synthesis typically involves coupling 4-morpholinoaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions, followed by methylation of the intermediate to introduce the methylamino group. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

- Key steps :

- Use dimethylformamide (DMF) as a solvent for improved solubility of intermediates.

- Purify intermediates via recrystallization (ethanol/water mixtures) to remove unreacted reagents.

- Confirm salt formation via elemental analysis and ion chromatography.

- Purity optimization : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress and assess purity (>98%) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm) and methylamino protons (δ 2.2–2.5 ppm).

- ¹³C NMR : Verify the acetamide carbonyl signal (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm).

- Infrared (IR) Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and carbonyl (C=O) vibrations (1650–1700 cm⁻¹).

- Mass Spectrometry (MS) : Use ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 334 for the free base) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) and monoamine oxidase (MAO) using Ellman’s assay and fluorometric methods, respectively.

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Dose-response studies : Use concentrations ranging from 0.1–100 µM to establish potency thresholds .

Advanced Research Questions

Q. How can researchers design experiments to investigate its dual AChE/MAO-B inhibitory activity?

- Experimental design :

- Compare inhibition kinetics (Km, Vmax) of the compound with donepezil (AChE) and selegiline (MAO-B) using Lineweaver-Burk plots.

- Assess selectivity via IC₅₀ ratios (AChE/MAO-B) and cross-test against MAO-A to rule off-target effects.

- Validate results with molecular docking (e.g., AutoDock Vina) to predict binding interactions with catalytic sites .

Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?

- Controlled variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability.

- Statistical analysis : Apply Design of Experiments (DoE) principles (e.g., factorial designs) to identify confounding factors like salt form stability or solvent polarity effects.

- Use ANOVA to compare datasets and isolate significant discrepancies .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

- Analog synthesis : Modify the morpholine ring (e.g., replace with piperazine) or vary substituents on the phenyl group.

- Bioisosteric replacements : Test trifluoromethyl or methoxy groups at the 4-position of the phenyl ring to enhance lipophilicity.

- Data correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) with bioactivity outcomes .

Q. What methodologies are recommended for studying its stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.

- Analytical monitoring : Track degradation products via LC-MS/MS and quantify stability using Arrhenius kinetics.

- Storage recommendations : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Q. How can researchers investigate synergistic effects with other neuroactive compounds?

- Combination assays : Test with memantine (NMDA antagonist) or rivastigmine (cholinesterase inhibitor) in neuronal cell models.

- Calculate combination indices (CI) using the Chou-Talalay method to classify synergism (CI < 1) or antagonism (CI > 1).

- Validate in vivo using rodent models of Alzheimer’s disease (e.g., Morris water maze for cognitive improvement) .

Q. What advanced computational approaches support the optimization of its pharmacokinetic profile?

- ADME prediction : Use SwissADME or ADMETLab to estimate blood-brain barrier permeability (BBB score > 0.3) and cytochrome P450 interactions.

- Molecular dynamics (MD) simulations : Simulate binding stability with AChE over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalyst optimization : Use recyclable Amberlyst-15 for acid-catalyzed steps to reduce waste.

- Process intensification : Implement flow chemistry to improve yield and reduce reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.